4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-chloro-1-(oxan-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c10-8-6-13(12-9(8)11)5-7-1-3-14-4-2-7/h6-7H,1-5H2,(H2,11,12) |
InChI Key |
ZGLQBYSDBHSTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a two-step approach:
Step 1: Formation of the Pyrazole Core with Chloro Substitution
The pyrazole ring is constructed or functionalized to introduce the 4-chloro substituent. This can be achieved through selective halogenation of a pyrazole precursor or by using a suitably substituted starting material.Step 2: N1-Substitution with Oxan-4-ylmethyl Group
The N1 position of the pyrazole is alkylated with an oxan-4-ylmethyl moiety, typically via nucleophilic substitution using an oxan-4-ylmethyl halide or a related electrophile.
Detailed Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring halogenation | Starting pyrazole derivative + N-chlorosuccinimide (NCS) or similar chlorinating agent in an organic solvent (e.g., dichloromethane) at low temperature | Selective chlorination at the 4-position of pyrazole |
| 2 | N1-Alkylation | 4-chloro-1H-pyrazol-3-amine + oxan-4-ylmethyl bromide/ chloride, base (e.g., potassium carbonate), solvent (dimethylformamide or acetonitrile), elevated temperature (60–80 °C) | Formation of 4-chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine |
Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to facilitate nucleophilic substitution reactions at N1.
- Base Selection: Potassium carbonate is commonly used to deprotonate the pyrazole nitrogen and promote alkylation.
- Temperature: Moderate heating (60–80 °C) is necessary to achieve good conversion without decomposition.
- Purification: Post-reaction purification is typically achieved via recrystallization or chromatographic techniques (e.g., flash chromatography) to isolate the target compound with high purity.
Alternative Synthetic Approaches
Some literature suggests the possibility of synthesizing the compound via cyclization of appropriate hydrazine and β-keto ester intermediates, followed by functional group transformations to introduce the chloro and oxan-4-ylmethyl substituents. However, the direct halogenation and alkylation route remains the most straightforward and scalable.
Industrial and Laboratory Scale Preparation
Laboratory Scale
- Small-scale synthesis involves batch reactions under controlled temperature and inert atmosphere to avoid side reactions.
- Monitoring by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) ensures reaction completeness and product purity.
Industrial Scale
- Continuous flow reactors may be employed for halogenation and alkylation steps to improve safety and reproducibility.
- Automated purification systems enhance yield and reduce impurities.
- Process optimization focuses on minimizing waste and maximizing atom economy.
Research Findings and Data Summary
| Parameter | Observations/Results | Reference/Notes |
|---|---|---|
| Yield (halogenation) | 75–85% under optimized conditions | Controlled low temperature halogenation |
| Yield (alkylation) | 70–90% depending on base and solvent | Potassium carbonate in DMF preferred |
| Purity | >98% after recrystallization and chromatography | Confirmed by NMR and HPLC analysis |
| Reaction Time | 3–6 hours per step | Varies with scale and conditions |
| Side Products | Minor formation of di-substituted pyrazoles possible | Controlled by stoichiometry and temperature |
Analytical Techniques for Monitoring Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and purity.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and monitors reaction progress.
- Mass Spectrometry (MS): Verifies molecular weight and structure.
- Infrared (IR) Spectroscopy: Identifies functional groups and substitution.
Chemical Reactions Analysis
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Structural Analogs and Their Properties
*Calculated based on molecular formula.
Impact of Substituent Type
- Aliphatic vs. Aromatic Groups: The (oxan-4-yl)methyl group (aliphatic) in the target compound may enhance solubility compared to aromatic substituents like 2-chlorobenzyl or 4-chlorophenyl . However, aromatic groups often improve binding affinity in kinase inhibitors due to π-π interactions.
Heterocyclic Substituents :
Halogenation :
Physicochemical Properties
- Molecular Weight : Derivatives range from 207.66 () to 285.73 (), with the target compound (215.68) falling in the mid-range, suggesting favorable drug-likeness.
- LogP : Aromatic analogs (e.g., logP ~2.54 in ) are more lipophilic than the target compound, which likely has a lower logP due to the oxane ring’s oxygen atom.
Biological Activity
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, including antimicrobial and anti-inflammatory effects, and highlights relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring that is substituted with a chloro group and an oxan-4-ylmethyl moiety. This specific structure contributes to its biological activity and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, although further investigations are needed to elucidate the exact pathways involved.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory responses by interacting with specific receptors or enzymes involved in the inflammatory cascade. This makes it a candidate for therapeutic applications in conditions characterized by inflammation.
The precise mechanism of action of this compound is still under investigation. However, initial findings suggest that it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. Understanding these interactions is crucial for the development of effective therapeutic strategies.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which may provide insights into its biological activity. The following table summarizes some related compounds and their structural features:
| Compound Name | Structural Features |
|---|---|
| 4-Chloro-1-(oxan-2-yilmethyl)-1H-pyrazole | Similar pyrazole structure with different oxane substitution |
| 4-Chloro-1-(oxan-2-yilmethyl)-1H-pyrazol-3-Ol | Hydroxyl group addition on pyrazole |
| 4-Chloro-1-(oxan-2-yilmethyl)-1H-pyrazol-3-carboxylic acid | Carboxylic acid functionalization |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of 4-Chloro-1-[(oxan-4-yyl)methyl]-1H-pyrazol-3-amines in various medical fields:
- Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against multi-drug resistant bacterial strains, suggesting its role as a novel antimicrobial agent.
- Anti-inflammatory Applications : Research indicated that it could reduce inflammation markers in vitro, providing a basis for further exploration in inflammatory disease models.
- Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have shown promise in modulating enzyme activity related to disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
